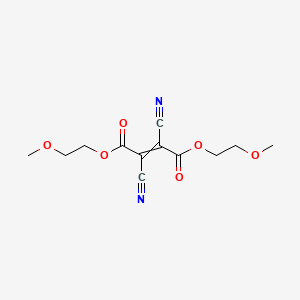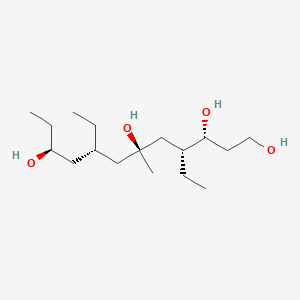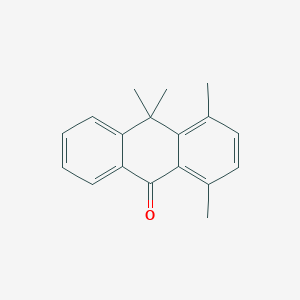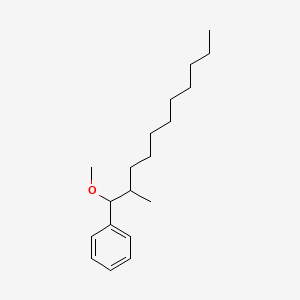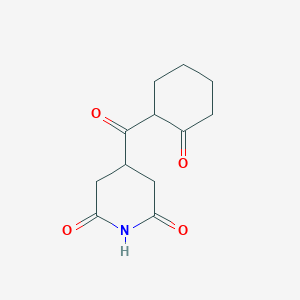![molecular formula C17H26N2O2 B14200502 3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzaldehyde CAS No. 919088-64-5](/img/structure/B14200502.png)
3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzaldehyde is an organic compound that features a benzaldehyde moiety linked to a piperazine derivative through a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzaldehyde typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methylpiperazine with 1-bromopentane to form 5-(4-methylpiperazin-1-yl)pentane.
Etherification: The intermediate is then reacted with 3-hydroxybenzaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: 3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzoic acid.
Reduction: 3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the interactions of piperazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzaldehyde is not well-documented. as a piperazine derivative, it may interact with various receptors or enzymes in biological systems, potentially affecting neurotransmitter pathways or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzoic acid: An oxidized form of the compound.
3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzyl alcohol: A reduced form of the compound.
4-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzaldehyde: A positional isomer.
Uniqueness
3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzaldehyde is unique due to its specific structure, which combines a benzaldehyde moiety with a piperazine derivative. This unique structure allows it to serve as a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
CAS No. |
919088-64-5 |
|---|---|
Molecular Formula |
C17H26N2O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
3-[5-(4-methylpiperazin-1-yl)pentoxy]benzaldehyde |
InChI |
InChI=1S/C17H26N2O2/c1-18-9-11-19(12-10-18)8-3-2-4-13-21-17-7-5-6-16(14-17)15-20/h5-7,14-15H,2-4,8-13H2,1H3 |
InChI Key |
GMFYVJSOSPYFIH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCCCOC2=CC=CC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetic acid;[4-(1,3,4,6,7-pentahydroxydibenzofuran-2-yl)phenyl] acetate](/img/structure/B14200430.png)
![5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14200431.png)


![Phenol, 2,4-dichloro-6-[(cyclopropylimino)methyl]-](/img/structure/B14200446.png)
![2-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-6-methoxybenzaldehyde](/img/structure/B14200458.png)
![4-Amino-2-[(3-methylbut-2-en-1-yl)oxy]benzonitrile](/img/structure/B14200465.png)
![4-[1-Amino-2-(4-chlorobenzamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14200469.png)
